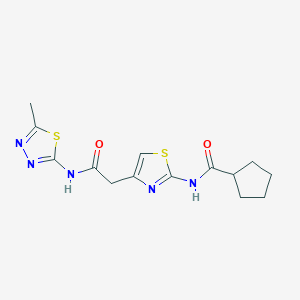

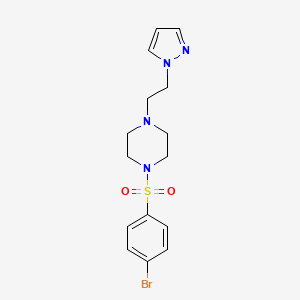

![molecular formula C16H13N3O5S B2587748 N'-[(1E)-(6-硝基-2H-1,3-苯并二氧杂环戊烯-5-基)亚甲基]-2-(苯硫基)乙酰肼 CAS No. 331460-68-5](/img/structure/B2587748.png)

N'-[(1E)-(6-硝基-2H-1,3-苯并二氧杂环戊烯-5-基)亚甲基]-2-(苯硫基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.36. The purity is usually 95%.

BenchChem offers high-quality N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光探针

该化合物可用于构建荧光探针。 乙酰肼基团中N-N单键的独特旋转可以被调制,以创建新的信号机制来构建荧光探针 .

抗癌应用

该化合物在癌症治疗方面具有潜在的应用。 设计合成了在3-位具有各种稠合杂环部分的1-苯并[1,3]二氧杂环戊烯-5-基-吲哚系列化合物,并评估了其对CCRF-CEM、LNCaP和MIA PaCa-2癌细胞的抗增殖活性 .

抗原生动物剂

该化合物可用于合成抗原生动物剂。 合成了一系列2-(2-氨基-5(6)-硝基-1H-苯并咪唑-1-基)-N-芳基乙酰胺作为苯并硝唑类似物,用于治疗寄生虫病 .

吲哚衍生物的生物学潜力

该化合物可用于合成吲哚衍生物,这些衍生物具有多种生物活性,如抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性等 .

电化学研究

该化合物可用于电化学研究。 例如,它可用于在裸露的玻碳电极上制备自组装单层,用于测定羟氯喹 .

高能量密度材料

该化合物可用于合成高能量密度材料。 合成并结构表征了一系列基于N-(3-硝基-1-(三硝基甲基)-1,2,4-三唑-5-基)硝酰胺的高能量密度材料 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves the condensation reaction between 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde and 2-(phenylsulfanyl)acetohydrazide. This reaction is carried out in the presence of a catalytic amount of acid, such as hydrochloric acid, under reflux conditions for several hours. The resulting product is then purified using recrystallization techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the large-scale synthesis would likely follow similar principles as the laboratory methods, with optimizations for efficiency and yield. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

化学反应分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions with catalysts like palladium on carbon.

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at positions where the electronic structure favors such reactivity.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) for converting the sulfanyl group to sulfoxide or sulfone.

Reduction: : Hydrogen gas in the presence of palladium on carbon for nitro group reduction.

Substitution: : Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Sulfoxides and Sulfones: from oxidation.

Amino derivatives: from reduction.

Substituted benzodioxoles: from nucleophilic substitution.

Scientific Research Applications: N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide has numerous applications in scientific research:

Chemistry: : Used as a precursor for the synthesis of more complex molecules in organic chemistry.

Biology: : Investigated for its potential as an enzyme inhibitor, particularly those involved in inflammatory responses.

Medicine: : Explored for its antimicrobial and anticancer properties, showing promising results in preclinical studies.

Industry: : Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action: The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets.

Molecular Targets: : The nitro and hydrazide groups allow it to interact with various enzymes and receptors.

Pathways Involved: : It may inhibit enzyme activities by binding to the active site or through interaction with essential cofactors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds: When compared to similar compounds, N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide stands out due to its unique structural features:

Unique Functional Groups: : The combination of nitro, benzodioxole, and phenylsulfanyl groups.

Enhanced Reactivity: : Offers a broader range of chemical reactivity and potential modifications.

Similar Compounds

2H-1,3-Benzodioxole-5-carbaldehyde derivatives: .

Hydrazides with different aryl or alkyl substituents: .

Nitroaromatic compounds: with various functional groups.

This comprehensive exploration of N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide offers insight into its synthesis, reactions, applications, and uniqueness in the realm of organic chemistry.

属性

IUPAC Name |

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c20-16(9-25-12-4-2-1-3-5-12)18-17-8-11-6-14-15(24-10-23-14)7-13(11)19(21)22/h1-8H,9-10H2,(H,18,20)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDSUEDWMJMDSZ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)

![3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2587673.png)

![2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2587675.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)

![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)

![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)

![ethyl 4-oxo-5-pentanamido-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)